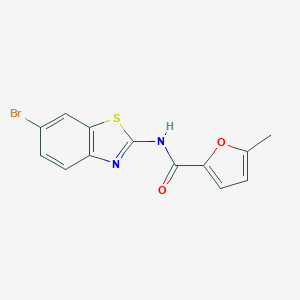![molecular formula C20H16F3NO4 B214159 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a synthetic compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific protein kinase, which is involved in various cellular processes.
Mecanismo De Acción
The compound works by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, the compound can disrupt the signaling pathways that promote cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders.
Biochemical and physiological effects:
The compound has been shown to have a potent inhibitory effect on the protein kinase, leading to a reduction in cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders, leading to improved neuronal function. However, the compound may also have off-target effects, which need to be carefully evaluated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound's easy synthesis, high yield, and purity make it suitable for various research applications. Additionally, it has been extensively studied, making it a well-established research tool. However, the compound's potential off-target effects and limited solubility may pose challenges in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide. One direction is to investigate its potential in treating other diseases, such as autoimmune disorders. Additionally, researchers can explore the compound's off-target effects and develop more potent and selective inhibitors. Finally, the compound's pharmacokinetics and toxicity need to be further evaluated to determine its potential as a therapeutic agent.
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a promising compound with potential therapeutic applications. Its easy synthesis, high yield, and purity make it suitable for various research applications. However, its potential off-target effects and limited solubility need to be carefully evaluated. Future research directions include investigating its potential in treating other diseases, developing more potent and selective inhibitors, and evaluating its pharmacokinetics and toxicity.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves a multi-step process. The starting materials are commercially available, and the reaction conditions are mild, making the synthesis relatively easy. The final product is obtained in high yield and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models. Additionally, it has been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
Nombre del producto |
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide |
|---|---|
Fórmula molecular |
C20H16F3NO4 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide |
InChI |
InChI=1S/C20H16F3NO4/c1-11-3-6-16(12(2)7-11)27-10-18(25)24-13-4-5-14-15(20(21,22)23)9-19(26)28-17(14)8-13/h3-9H,10H2,1-2H3,(H,24,25) |
Clave InChI |
LROUSLSEUYWQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)

![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)